molecular formula C16H21N3O2 B592308 Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate CAS No. 167263-04-9

Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate

Cat. No.: B592308
CAS No.: 167263-04-9
M. Wt: 287.363
InChI Key: OUILGYJQVAMETA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 4-cyano-4-pyridin-2-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-15(2,3)21-14(20)19-10-7-16(12-17,8-11-19)13-6-4-5-9-18-13/h4-6,9H,7-8,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUILGYJQVAMETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with cyano and pyridinyl groups under specific conditions. One common method involves the use of tert-butyl 4-cyanopiperidine-1-carboxylate as a starting material, which is then reacted with pyridine-2-carbaldehyde in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The cyano and pyridinyl groups play a crucial role in its reactivity and binding affinity to specific targets. The compound may act by inhibiting or activating certain enzymes, receptors, or other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 167263-04-9
  • Molecular Formula : C₁₆H₂₁N₃O₂
  • Molecular Weight : 287.36 g/mol
  • Synonyms: 1-Boc-4-cyano-4-(2-pyridinyl)piperidine, MFCD11227109 .

Physical and Chemical Properties :

  • Storage : Sealed in dry conditions at 2–8°C .
  • Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
  • Applications : Primarily used as a research intermediate in pharmaceutical and chemical synthesis .

Comparison with Structurally Similar Compounds

Tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate

  • CAS No.: 1823241-26-4
  • Molecular Formula : C₁₈H₂₄N₂O₂
  • Molecular Weight : 300.40 g/mol
  • Key Differences : Substitution of pyridin-2-yl with 3-methylphenyl.
  • Hazards : Similar to the target compound (skin/eye irritation), but toxicity data are incomplete .
  • Applications : Used in R&D for drug discovery .

Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

  • CAS No.: Not provided (Product ID: PK03447E-1).
  • Molecular Formula : C₁₅H₂₁N₃O₂ (estimated).
  • Key Differences: Amino group (-NH₂) replaces cyano (-CN); pyridin-3-yl instead of pyridin-2-yl.
  • Physical State : Light yellow solid .
  • Hazards : Requires respiratory and eye protection during handling .

Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate

  • CAS No.: 333986-05-3
  • Molecular Formula : C₁₆H₂₄N₂O₃
  • Molecular Weight : 292.37 g/mol
  • Key Differences: Hydroxymethyl-pyridin-2-yl substituent instead of cyano.
  • Hazards : Causes skin/eye irritation; avoid heat and oxidizers .
  • Purity : 95% .

Tert-butyl 4-cyano-4-(2,5-difluorophenyl)piperidine-1-carboxylate

  • CAS No.: 619292-29-4
  • Molecular Formula : C₁₇H₂₀F₂N₂O₂ (estimated).
  • Key Differences : 2,5-Difluorophenyl group replaces pyridin-2-yl.
  • Regulatory Status: Limited safety data; classified under GHS .

Tert-butyl 4-cyano-4-(prop-2-en-1-yl)piperidine-1-carboxylate

  • CAS No.: Not provided (Product ID: OT-9035).
  • Purity : 98% .
  • Key Differences : Allyl (prop-2-en-1-yl) substituent instead of pyridin-2-yl.

Comparative Analysis Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Hazards Applications
Target Compound 167263-04-9 C₁₆H₂₁N₃O₂ 287.36 Cyano, pyridin-2-yl H302, H315, H319, H335 Pharmaceutical intermediate
3-Methylphenyl Analog 1823241-26-4 C₁₈H₂₄N₂O₂ 300.40 Cyano, 3-methylphenyl Skin/eye irritation R&D
Amino-pyridin-3-yl Analog N/A ~C₁₅H₂₁N₃O₂ ~287.36 Amino, pyridin-3-yl Respiratory protection required Chemical synthesis
Hydroxymethyl-pyridin-2-yl Analog 333986-05-3 C₁₆H₂₄N₂O₃ 292.37 Hydroxymethyl, pyridin-2-yl Skin/eye irritation R&D
2,5-Difluorophenyl Analog 619292-29-4 ~C₁₇H₂₀F₂N₂O₂ ~322.36 Cyano, 2,5-difluorophenyl Limited data Specialty chemicals

Research and Development Considerations

  • Cyano groups increase metabolic stability .
  • Safety Protocols : Handling requires PPE (gloves, goggles) and fume hoods due to irritant properties .

Biological Activity

Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Overview of the Compound

This compound is characterized by:

  • A cyano group (–C≡N)
  • A pyridinyl group (–C5H4N)
  • A tert-butyl ester group attached to a piperidine ring

This combination of functional groups contributes to its reactivity and biological properties, making it a valuable scaffold in drug discovery and organic synthesis .

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : Piperidine derivatives are reacted with cyano and pyridinyl groups.
  • Common Synthetic Route : The reaction of tert-butyl 4-cyanopiperidine-1-carboxylate with pyridine-2-carbaldehyde under specific catalytic conditions is frequently employed.
  • Industrial Production : Large-scale synthesis may utilize optimized conditions for yield and purity, including purification and crystallization steps .

The biological activity of this compound can be attributed to its interaction with various molecular targets. The cyano and pyridinyl groups enhance its binding affinity to specific biological targets, which may include:

  • Enzymes : Inhibition or activation of enzymes involved in metabolic pathways.
  • Receptors : Interaction with cellular receptors that modulate signaling pathways.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of related compounds. For instance:

  • Compounds structurally similar to tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine have shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer models.
  • A notable study reported an IC50 value of 0.126 μM for a related compound against MDA-MB-231 cells, indicating strong inhibitory effects on cell proliferation .

Comparative Efficacy

A comparative analysis with other piperidine derivatives shows that:

Compound NameIC50 (μM)Selectivity Index
This compoundTBDTBD
Compound A (related structure)0.12619-fold
Compound B (5-Fluorouracil)17.02-

This table illustrates that certain derivatives exhibit enhanced selectivity towards cancer cells over normal cells, suggesting potential therapeutic advantages .

Case Studies

A specific case study involving the administration of a compound similar to tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine in a BALB/c nude mouse model demonstrated:

  • Inhibition of Lung Metastasis : The compound significantly inhibited metastatic nodules formation when administered post-inoculation with cancer cells.
  • Mechanistic Insights : The study suggested that the compound acted through pathways involving matrix metalloproteinases (MMPs), which are critical in tumor invasion and metastasis .

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